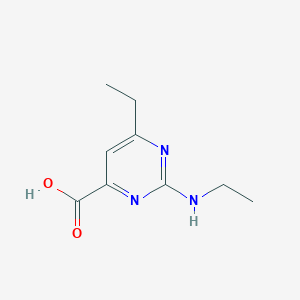![molecular formula C15H12N2O B8396920 3-[3-(Phenylmethyl)-isoxazol-5-yl]pyridine](/img/structure/B8396920.png)
3-[3-(Phenylmethyl)-isoxazol-5-yl]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
3-[3-(Phenylmethyl)-isoxazol-5-yl]pyridine is a heterocyclic compound that features both an isoxazole and a pyridine ring Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom, while pyridines are six-membered rings with one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(Phenylmethyl)-isoxazol-5-yl]pyridine typically involves the formation of the isoxazole ring followed by its attachment to the pyridine ring. One common method is the [3+2] cycloaddition reaction of nitrile oxides with alkenes or alkynes to form the isoxazole ring . This reaction can be catalyzed by metals such as copper (I) or ruthenium (II), although metal-free methods are also being explored to reduce costs and environmental impact .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and waste.
化学反応の分析
Types of Reactions
3-[3-(Phenylmethyl)-isoxazol-5-yl]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce a variety of functional groups such as halides, amines, or ethers.
科学的研究の応用
3-[3-(Phenylmethyl)-isoxazol-5-yl]pyridine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential lead compound in drug discovery.
Industry: The compound can be used in the development of new materials with specific properties, such as improved thermal stability or conductivity
作用機序
The mechanism of action of 3-[3-(Phenylmethyl)-isoxazol-5-yl]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The isoxazole ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and modulate biological activity. This can lead to the inhibition or activation of specific pathways, depending on the target .
類似化合物との比較
Similar Compounds
3-Phenyl-5-(benzylthio)isoxazole: Similar structure but with a sulfur atom instead of a nitrogen atom.
5-(3-alkylquinolin-2-yl)-3-aryl isoxazole: Contains a quinoline ring instead of a pyridine ring.
3-Isobutyl-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione: A diketopiperazine derivative with a different ring structure.
Uniqueness
3-[3-(Phenylmethyl)-isoxazol-5-yl]pyridine is unique due to its combination of an isoxazole and a pyridine ring, which imparts specific chemical and biological properties. This combination allows for versatile chemical reactivity and potential interactions with a wide range of biological targets, making it a valuable compound in various fields of research .
特性
分子式 |
C15H12N2O |
|---|---|
分子量 |
236.27 g/mol |
IUPAC名 |
3-benzyl-5-pyridin-3-yl-1,2-oxazole |
InChI |
InChI=1S/C15H12N2O/c1-2-5-12(6-3-1)9-14-10-15(18-17-14)13-7-4-8-16-11-13/h1-8,10-11H,9H2 |
InChIキー |
IXIKPXKOJIRJGO-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CC2=NOC(=C2)C3=CN=CC=C3 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
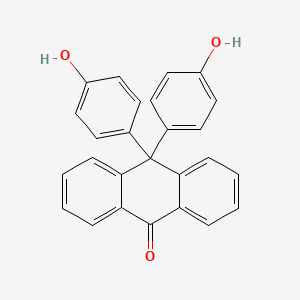
![4-(5,6,7,8-Tetrahydro-[1,8]naphthyridin-2-yl)-butyronitrile](/img/structure/B8396849.png)
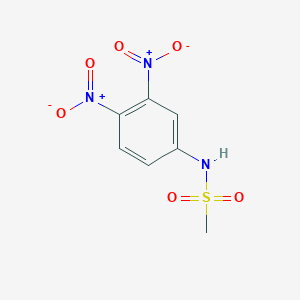
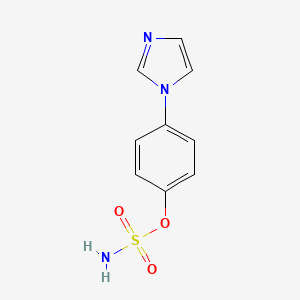
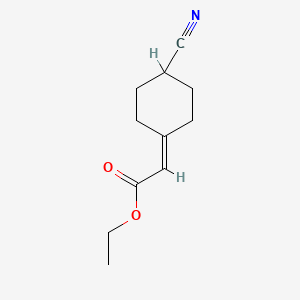
![[6-[6-(6-carbamoyl-5-hydroxy-4-methoxy-7,8-dihydro-3H-pyrrolo[3,2-e]indole-2-carbonyl)-5-hydroxy-4-methoxy-7,8-dihydro-3H-pyrrolo[3,2-e]indole-2-carbonyl]-4-hydroxy-1-methyl-7,8-dihydro-3H-pyrrolo[3,2-e]indol-8-yl]methyl acetate](/img/structure/B8396889.png)
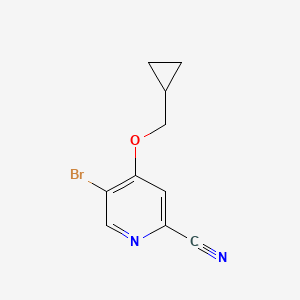
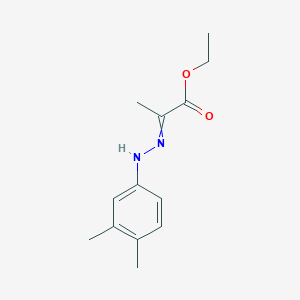
![4-Piperidin-4-yl-4H-pyrido[3,2-b][1,4]oxazin-3-one](/img/structure/B8396918.png)
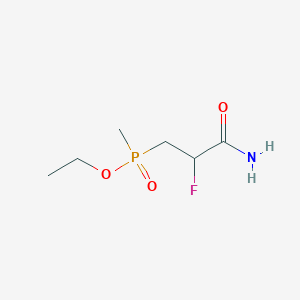
![Ethyl 2,2-dimethyl-3-[4-(trifluoromethyl)phenyl]propanoate](/img/structure/B8396925.png)
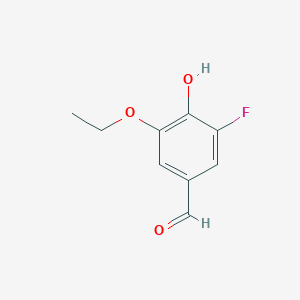
![6-(4-Methyl-pyridin-3-yl)-5,6-dihydro-4H-thieno[2,3-c]pyridin-7-one](/img/structure/B8396936.png)
